1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol 1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13287292
InChI: InChI=1S/C22H20N2O2/c25-19(14-24-16-23-21-8-4-5-9-22(21)24)15-26-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13,16,19,25H,14-15H2
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O
Molecular Formula: C22H20N2O2
Molecular Weight: 344.4 g/mol

1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol

CAS No.:

Cat. No.: VC13287292

Molecular Formula: C22H20N2O2

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol -

Specification

Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
IUPAC Name 1-(benzimidazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol
Standard InChI InChI=1S/C22H20N2O2/c25-19(14-24-16-23-21-8-4-5-9-22(21)24)15-26-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13,16,19,25H,14-15H2
Standard InChI Key FVNVSVXMBNUQRQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O

Introduction

The compound 1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol is a complex organic molecule that combines the benzimidazole and biphenyl moieties. This structure suggests potential applications in various fields, including pharmaceuticals and materials science, due to the biological activity often associated with benzimidazole derivatives and the structural versatility of biphenyl compounds.

Synthesis and Preparation

The synthesis of compounds containing benzimidazole and biphenyl moieties typically involves multi-step reactions. For example, benzimidazoles can be synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives . Biphenyl compounds can be prepared through various methods, including Suzuki coupling reactions .

Synthetic MethodDescription
Condensation ReactionUsed for benzimidazole synthesis.
Suzuki CouplingCommonly used for biphenyl synthesis.

Biological Activity

Benzimidazole derivatives have been extensively studied for their biological activities. They are known to act as antiprotozoal agents, among other applications . The incorporation of a biphenyl moiety could potentially enhance or modify these biological properties, depending on the specific substitution pattern and the nature of the linkage between the two moieties.

Biological ActivityDescription
AntiprotozoalCommonly associated with benzimidazole derivatives.
Potential ModificationsBiphenyl moiety could influence activity and specificity.

Research Findings and Applications

While specific research findings on 1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol are not available, similar compounds have shown promise in various fields. For instance, benzimidazole derivatives have been explored as antimalarial and antileishmanial agents . The structural diversity offered by biphenyl compounds makes them candidates for materials science applications, such as in the development of liquid crystals or organic semiconductors.

Potential ApplicationsDescription
PharmaceuticalsAntiprotozoal and other biological activities.
Materials SciencePotential uses in liquid crystals or organic semiconductors.

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